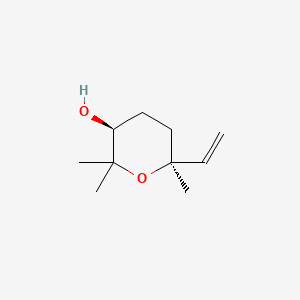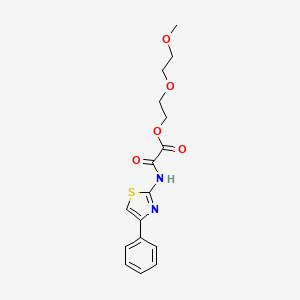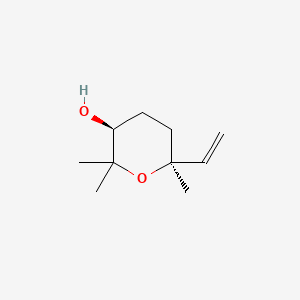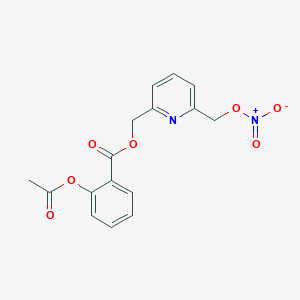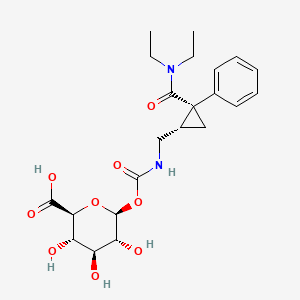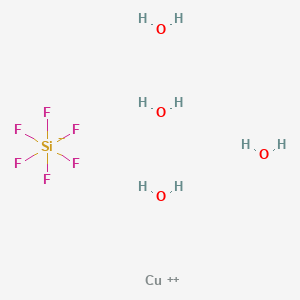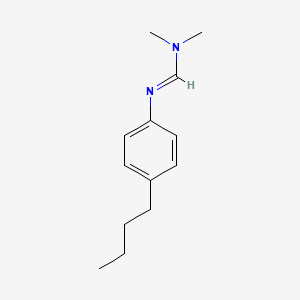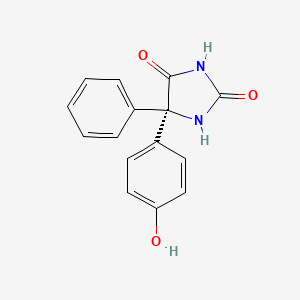
p-Hydroxyphenytoin, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Hydroxyphenytoin, ®- is a metabolite of phenytoin, a widely used antiepileptic drug. Phenytoin undergoes biotransformation primarily through para-hydroxylation to form p-Hydroxyphenytoin. This compound is of interest due to its role in the pharmacokinetics and pharmacodynamics of phenytoin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxyphenytoin involves the oxidative metabolism of phenytoin. This process is mediated by the cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The formation of p-Hydroxyphenytoin proceeds via a reactive arene-oxide intermediate, which can also be converted into phenytoin dihydrodiol by microsomal epoxide hydrolase .
Industrial Production Methods
Industrial production of p-Hydroxyphenytoin typically involves the use of biocatalysts to facilitate the hydroxylation of phenytoin. This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
p-Hydroxyphenytoin undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert p-Hydroxyphenytoin back to phenytoin.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced phenytoin, and various substituted derivatives .
科学的研究の応用
p-Hydroxyphenytoin has several scientific research applications:
Chemistry: Used as a reference compound in the study of phenytoin metabolism.
Biology: Investigated for its role in the biotransformation of phenytoin and its effects on enzyme activity.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
作用機序
The mechanism of action of p-Hydroxyphenytoin involves its interaction with cytochrome P450 enzymes. It is primarily metabolized by CYP2C9 and CYP2C19, leading to the formation of a reactive arene-oxide intermediate. This intermediate can either be converted to phenytoin dihydrodiol by microsomal epoxide hydrolase or further oxidized to form quinone derivatives . The molecular targets and pathways involved in its metabolism are crucial for understanding the pharmacokinetics of phenytoin .
類似化合物との比較
Similar Compounds
Phenytoin: The parent compound from which p-Hydroxyphenytoin is derived.
p-Hydroxyphenytoin, (S)-: The stereoisomer of p-Hydroxyphenytoin, ®-.
Phenytoin dihydrodiol: Another metabolite formed from the arene-oxide intermediate.
Uniqueness
p-Hydroxyphenytoin, ®- is unique due to its specific stereochemistry and its role in the metabolism of phenytoin. The ®-enantiomer is formed preferentially by CYP2C9, whereas the (S)-enantiomer is formed by CYP2C19 . This stereospecificity is important for understanding the pharmacokinetics and pharmacodynamics of phenytoin .
特性
CAS番号 |
57496-19-2 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
(5R)-5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/t15-/m1/s1 |
InChIキー |
XEEDURHPFVXALT-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


